2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
“2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a novel imidazo[1,2-b]pyridazine compound . It has been identified as an IL-17A inhibitor, which is significant in the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a cyclopropyl group, an acetamidophenyl group, and an imidazo[1,2-b]pyridazine-6-carboxamide moiety . The exact structural details are not available in the resources.Mechanism of Action
Target of Action
The primary targets of 2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide are Interleukin-17A (IL-17A) and Transforming Growth Factor-β Activated Kinase (TAK1) . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage . TAK1 is a serine/threonine kinase important for cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits IL-17A, a pro-inflammatory cytokine, thereby reducing inflammation and tissue damage . It also inhibits TAK1, which is upregulated and overexpressed in certain diseases, thereby affecting cell growth, differentiation, and apoptosis .
Biochemical Pathways
The inhibition of IL-17A affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . The inhibition of TAK1 affects various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands .
Result of Action
The inhibition of IL-17A and TAK1 by this compound can lead to improved symptoms in patients with moderate-to-severe psoriasis, rheumatoid arthritis, and multiple sclerosis . It can also inhibit the growth of multiple myeloma cell lines .
Future Directions
The compound shows promise in the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . Its potential as an orally administered treatment for moderate to severe psoriasis is particularly noteworthy . Future research may focus on further exploring its therapeutic potential and improving its efficacy.
Biochemical Analysis
Biochemical Properties
The compound 2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been identified as an inhibitor of IL-17A, a pro-inflammatory cytokine . This suggests that it interacts with the IL-17A receptor, which is a heterodimer formed by the IL-17RA and IL-17RC subunits .
Cellular Effects
In the context of cellular effects, this compound, as an IL-17A inhibitor, may influence cell function by modulating the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound likely exerts its effects by binding to the hinge region of kinases . This binding interaction could lead to enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11(24)19-13-3-2-4-14(9-13)20-18(25)15-7-8-17-21-16(12-5-6-12)10-23(17)22-15/h2-4,7-10,12H,5-6H2,1H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNZRSMONWRXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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